Cas no 1805651-04-0 (4-Chloromethyl-5-cyano-2-hydroxybenzenesulfonyl chloride)

4-Chloromethyl-5-cyano-2-hydroxybenzenesulfonyl chloride Chemical and Physical Properties
Names and Identifiers
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- 4-Chloromethyl-5-cyano-2-hydroxybenzenesulfonyl chloride
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- Inchi: 1S/C8H5Cl2NO3S/c9-3-5-1-7(12)8(15(10,13)14)2-6(5)4-11/h1-2,12H,3H2
- InChI Key: YFJRAXPDMDQRFY-UHFFFAOYSA-N
- SMILES: ClS(C1C=C(C#N)C(CCl)=CC=1O)(=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 369
- Topological Polar Surface Area: 86.5
- XLogP3: 2.2
4-Chloromethyl-5-cyano-2-hydroxybenzenesulfonyl chloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A013011086-1g |
4-Chloromethyl-5-cyano-2-hydroxybenzenesulfonyl chloride |
1805651-04-0 | 97% | 1g |
1,564.50 USD | 2021-06-25 | |
Alichem | A013011086-500mg |
4-Chloromethyl-5-cyano-2-hydroxybenzenesulfonyl chloride |
1805651-04-0 | 97% | 500mg |
863.90 USD | 2021-06-25 | |
Alichem | A013011086-250mg |
4-Chloromethyl-5-cyano-2-hydroxybenzenesulfonyl chloride |
1805651-04-0 | 97% | 250mg |
504.00 USD | 2021-06-25 |
4-Chloromethyl-5-cyano-2-hydroxybenzenesulfonyl chloride Related Literature
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Megan H. J. Oh,Darcy J. Gentleman,Gregory D. Scholes Phys. Chem. Chem. Phys., 2006,8, 5079-5085
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Jingjing Chang,Kok Leong Chang,Chunyan Chi,Jie Zhang J. Mater. Chem. C, 2014,2, 5397-5403
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Makoto Tadokoro,Chihiro Iida,Yuriko Shimazaki,Kyosuke Isoda,You Suzuki,Tomoaki Sugaya,Yoshihide Kumagai,Motohiro Mizuno RSC Adv., 2012,2, 12101-12104
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Maria Adobes-Vidal,Harriet Pearce,Patrick R. Unwin Phys. Chem. Chem. Phys., 2017,19, 17827-17833
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Yu Tang,Jian Dou,Christopher M. Andolina,Yuting Li,Hongbin Ma,Stephen D. House,Xiaoyan Zhang,Judith Yang,Franklin (Feng) Tao Phys. Chem. Chem. Phys., 2018,20, 6440-6449
Additional information on 4-Chloromethyl-5-cyano-2-hydroxybenzenesulfonyl chloride
4-Chloromethyl-5-cyano-2-hydroxybenzenesulfonyl Chloride: A Comprehensive Overview
The compound 4-Chloromethyl-5-cyano-2-hydroxybenzenesulfonyl Chloride, identified by the CAS number 1805651-04-0, is a highly specialized organic chemical with significant applications in various fields of chemistry and materials science. This compound is notable for its unique structural features, which include a sulfonyl chloride group, a cyano substituent, and a hydroxyl group positioned at specific sites on the aromatic ring. These functional groups endow the molecule with versatile reactivity and make it an invaluable tool in synthetic chemistry.
Recent advancements in synthetic methodologies have highlighted the importance of this compound in constructing complex molecular architectures. For instance, researchers have utilized its sulfonyl chloride functionality to facilitate nucleophilic substitutions, enabling the synthesis of novel sulfonamides and related compounds. The presence of the cyano group further enhances its utility, as it can participate in various cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl structures with high precision.
In addition to its role in organic synthesis, this compound has garnered attention in the field of materials science. Studies have demonstrated that derivatives of 4-Chloromethyl-5-cyano-2-hydroxybenzenesulfonyl Chloride can be employed as precursors for the preparation of advanced polymers and coatings. These materials exhibit exceptional thermal stability and mechanical properties, making them suitable for high-performance applications in aerospace and electronics industries.
The hydroxyl group present in this compound plays a crucial role in its reactivity and functionality. Recent research has focused on exploiting this hydroxyl group for the development of bioactive molecules. For example, scientists have successfully incorporated this compound into drug delivery systems, where it serves as a scaffold for attaching therapeutic agents. The resulting conjugates exhibit enhanced solubility and bioavailability, paving the way for innovative treatments in medicinal chemistry.
The synthesis of 4-Chloromethyl-5-cyano-2-hydroxybenzenesulfonyl Chloride involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Key steps include the chlorination of aromatic rings under controlled conditions and the subsequent introduction of functional groups through directed metallation strategies. The optimization of these steps has significantly improved the yield and purity of the final product, making it more accessible for industrial applications.
In terms of safety considerations, this compound must be handled with care due to its reactive nature. Proper storage conditions, such as maintaining it in a cool, dry environment away from incompatible substances, are essential to prevent unwanted reactions. Additionally, adherence to standard laboratory safety protocols is recommended when working with this compound to ensure minimal exposure risks.
The environmental impact of 4-Chloromethyl-5-cyano-2-hydroxybenzenesulfonyl Chloride has also been a topic of recent investigation. Studies indicate that under certain conditions, this compound can undergo biodegradation, reducing its persistence in natural ecosystems. However, further research is required to fully understand its long-term effects on aquatic and terrestrial environments.
In conclusion, 4-Chloromethyl-5-cyano-2-hydroxybenzenesulfonyl Chloride stands out as a versatile and valuable chemical entity with diverse applications across multiple disciplines. Its unique combination of functional groups makes it an indispensable tool for researchers and industry professionals alike. As ongoing studies continue to uncover new potential uses for this compound, its significance in the chemical landscape is expected to grow even further.
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